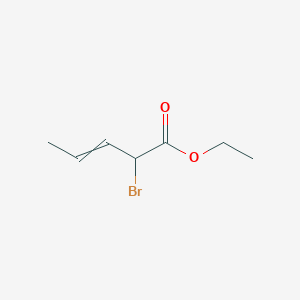

Ethyl 2-bromopent-3-enoate

説明

Structure

3D Structure

特性

CAS番号 |

154870-13-0 |

|---|---|

分子式 |

C7H11BrO2 |

分子量 |

207.06 g/mol |

IUPAC名 |

ethyl 2-bromopent-3-enoate |

InChI |

InChI=1S/C7H11BrO2/c1-3-5-6(8)7(9)10-4-2/h3,5-6H,4H2,1-2H3 |

InChIキー |

JAQMCFDDCKBWFH-UHFFFAOYSA-N |

正規SMILES |

CCOC(=O)C(C=CC)Br |

製品の起源 |

United States |

Synthetic Methodologies for Ethyl 2 Bromopent 3 Enoate

Classical Retrosynthetic Disconnections and Precursor Identification

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For Ethyl 2-bromopent-3-enoate, three primary disconnections guide the identification of logical precursors.

C-Br Bond Disconnection: The most straightforward disconnection is at the carbon-bromine bond. This suggests that the bromine atom can be introduced onto a precursor molecule. This leads to Ethyl pent-3-enoate as the primary precursor, which could undergo an allylic bromination reaction.

C=C Bond Disconnection (via Elimination): The double bond can be envisioned as being formed through an elimination reaction. This retrosynthetic step points to a saturated precursor containing a leaving group on one carbon and a proton on the adjacent carbon. A suitable precursor for this approach would be Ethyl 2,3-dibromopentanoate , where dehydrobromination would form the desired alkene.

C-Br Bond Disconnection (via Substitution): Similar to the first approach, this disconnection involves replacing the bromine atom, but this time with a different functional group that can be converted to a bromide. A hydroxyl group is a common choice, suggesting Ethyl 2-hydroxypent-3-enoate as a precursor that could undergo a substitution reaction.

These three precursors form the basis for the forward synthesis approaches discussed below.

| Retrosynthetic Disconnection | Precursor Identified | Corresponding Forward Synthesis |

| Cα-Br Bond | Ethyl pent-3-enoate | Allylic Bromination |

| C=C Bond | Ethyl 2,3-dibromopentanoate | Elimination (Dehydrohalogenation) |

| Cα-Br Bond (from C-OH) | Ethyl 2-hydroxypent-3-enoate | Substitution |

Forward Synthesis Approaches

Based on the retrosynthetic analysis, several forward synthesis methods can be employed to produce this compound.

Bromination Reactions of Unsaturated Esters (e.g., Allylic Bromination with N-Bromosuccinimide)

The most common and direct method for synthesizing this compound is the allylic bromination of Ethyl pent-3-enoate. This reaction, often known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the carbon adjacent to the double bond. masterorganicchemistry.com

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine radicals (Br•) and elemental bromine (Br2), which minimizes the competing reaction of electrophilic addition across the double bond. masterorganicchemistry.comchemistrysteps.com The reaction is typically initiated by light (hν) or a radical initiator like benzoyl peroxide.

The mechanism proceeds via a free-radical chain reaction: chemistrysteps.com

Initiation: Homolytic cleavage of the N-Br bond in NBS or the initiator generates the initial radical.

Propagation: A bromine radical abstracts an allylic hydrogen from Ethyl pent-3-enoate, forming a resonance-stabilized allylic radical. This radical then reacts with a molecule of Br2 (generated from the reaction of HBr with NBS) to form the product and a new bromine radical. chemistrysteps.com

A key feature of this reaction is the nature of the allylic radical intermediate. Due to resonance, the unpaired electron is delocalized over two carbon atoms (C2 and C4). This means that the incoming bromine can attack at either position, potentially leading to a mixture of two constitutional isomers: the desired This compound and the rearranged product, Ethyl 4-bromopent-2-enoate . chemistrysteps.com The product ratio can be influenced by reaction conditions such as solvent and temperature.

Elimination Reactions (e.g., Dehydrohalogenation to Form Conjugated Systems)

An alternative route involves the formation of the double bond through an elimination reaction. This multi-step synthesis begins with a saturated precursor, which is then halogenated and subsequently dehydrohalogenated.

The likely precursor for this method is Ethyl 2,3-dibromopentanoate . This dibrominated ester can be prepared by the addition of elemental bromine (Br2) across the double bond of Ethyl pent-2-enoate.

Once the dibrominated intermediate is formed, a controlled β-elimination reaction is carried out. wikipedia.org Treatment with a base, such as potassium hydroxide (KOH) in an alcoholic solvent or a bulkier base like potassium tert-butoxide, removes one equivalent of hydrogen bromide (HBr). wikipedia.orgadichemistry.com The regioselectivity of this elimination is crucial for forming the desired product, this compound, over other possible alkene isomers. The choice of base and reaction conditions can be tuned to favor the desired outcome. doubtnut.com

Substitution Reactions on Precursors (e.g., from hydroxylated analogues)

This approach involves the synthesis of a hydroxylated analogue, Ethyl 2-hydroxypent-3-enoate , followed by the substitution of the hydroxyl group with a bromine atom.

The synthesis of the hydroxylated precursor can be achieved through various methods, such as the Reformatsky reaction or an aldol condensation involving ethyl glyoxylate and propanal, followed by dehydration. Once Ethyl 2-hydroxypent-3-enoate is obtained, the alcohol can be converted into a bromide. Standard reagents for this transformation include phosphorus tribromide (PBr3) or thionyl bromide (SOBr2). These reagents convert the hydroxyl group into a good leaving group, which is then displaced by a bromide ion in an SN2 or SNi-type mechanism.

| Method | Starting Material | Key Reagents | Intermediate(s) |

| Allylic Bromination | Ethyl pent-3-enoate | N-Bromosuccinimide (NBS), Radical Initiator | Resonance-stabilized allylic radical |

| Elimination | Ethyl pent-2-enoate | 1. Br2; 2. Base (e.g., KOH) | Ethyl 2,3-dibromopentanoate |

| Substitution | Ethyl glyoxylate, Propanal | 1. Aldol reaction; 2. PBr3 or SOBr2 | Ethyl 2-hydroxypent-3-enoate |

Modern Catalytic Synthetic Routes

While classical methods are effective, modern organic synthesis often seeks more efficient and selective routes using catalysis.

Transition-Metal-Mediated Approaches (e.g., Palladium-catalyzed processes for related bromoenoates)

Transition-metal catalysis, particularly with palladium, has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. While the direct palladium-catalyzed α-bromination of an unsaturated ester like Ethyl pent-3-enoate is not a standard transformation, palladium catalysis is highly relevant in the synthesis and application of the broader class of α-bromo carbonyl compounds. nih.gov

Research has demonstrated the palladium-catalyzed α-arylation and α-vinylation of carbonyl compounds, where an enolate is coupled with an aryl or vinyl halide. researchgate.netacs.org In a related context, α-bromo esters and amides are crucial substrates for palladium-catalyzed cross-coupling reactions to form α-aryl carbonyl compounds, highlighting the synthetic utility of the bromoenoate motif. nih.gov For instance, the development of specific chiral ligands has enabled enantioselective palladium-catalyzed couplings of α-bromo carbonyl compounds with boronic acids. nih.gov

Furthermore, palladium catalysts have been used in oxidative processes to generate functionalized enones from alkynes. nih.gov While not a direct synthesis of this compound, these advanced methods illustrate the potential for developing novel catalytic cycles that could, in principle, achieve the targeted α-bromination under mild conditions, possibly through an oxidative addition of a bromine source to a palladium(0) complex followed by reaction with an ester enolate.

Organocatalytic Transformations

While specific examples of organocatalytic transformations for the direct synthesis of this compound are not extensively documented in publicly available literature, the principles of organocatalysis can be applied to key bond-forming reactions that could lead to its formation. Organocatalysis offers a powerful, metal-free alternative to traditional synthetic methods, often providing high levels of stereocontrol.

Hypothetically, an organocatalytic approach could involve the alpha-bromination of an ethyl pentenoate precursor. Chiral amine catalysts, such as those derived from proline or cinchona alkaloids, are well-established for their ability to facilitate stereoselective alpha-functionalization of carbonyl compounds. The general mechanism would likely proceed through the formation of an enamine intermediate from the reaction of the ethyl pentenoate with the organocatalyst. This enamine would then react with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to introduce the bromine atom at the alpha-position. The stereoselectivity of this reaction would be dictated by the chiral environment provided by the catalyst.

Table 1: Potential Organocatalysts for the Synthesis of this compound

| Catalyst Type | Potential Precursor | Brominating Agent | Key Features |

| Proline and its derivatives | Ethyl pent-3-enoate | N-Bromosuccinimide (NBS) | Readily available, low toxicity, capable of high enantioselectivity. |

| Cinchona alkaloid derivatives | Ethyl pent-3-enoate | N-Bromosuccinimide (NBS) | Strong basicity, tunable steric and electronic properties. |

| Chiral phosphoric acids | Not directly applicable for α-bromination | N/A | More suited for activating electrophiles or pronucleophiles. |

It is important to note that the successful implementation of such a strategy would require careful optimization of reaction conditions, including the choice of catalyst, solvent, temperature, and brominating agent, to achieve both high yield and desired stereoselectivity.

Stereoselective Synthesis and Control of (E/Z) Isomerism

The stereochemical outcome of the double bond in this compound, specifically the (E) and (Z) isomerism, is a critical aspect of its synthesis, as the geometric configuration can significantly influence the reactivity and biological activity of downstream products. The control of this isomerism is a key challenge and a primary focus of synthetic design.

Several strategies can be envisioned to control the (E/Z) configuration of the double bond. One of the most common approaches is the Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction. In a potential HWE-based synthesis, a phosphonate ylide bearing the ethyl 2-bromoacetate moiety would be reacted with propanal. The stereochemical outcome of the olefination is highly dependent on the nature of the phosphonate reagent and the reaction conditions.

Z-selective HWE reactions: Typically employ phosphonates with electron-withdrawing groups and are often carried out in the presence of strong, non-coordinating bases at low temperatures.

E-selective HWE reactions: Often utilize phosphonates with less electron-withdrawing substituents and are favored by the use of weaker bases and protic solvents.

Another potential route for stereoselective synthesis involves the manipulation of alkynes. For instance, the hydrobromination of a suitable pentynoate ester could, in principle, afford this compound. The stereoselectivity of the hydrobromination (syn- or anti-addition) would be the determining factor for the (E/Z) geometry of the resulting alkene. The choice of bromine source (e.g., HBr, NBS in the presence of a proton source) and reaction conditions would be crucial in directing the stereochemical pathway.

Furthermore, transition metal-catalyzed cross-coupling reactions could offer a powerful tool for the stereocontrolled synthesis of this compound. For example, a stereodefined vinyl bromide could be coupled with a suitable nucleophile under palladium or copper catalysis to construct the carbon-carbon bond while retaining the geometry of the double bond.

Table 2: Potential Strategies for Stereoselective Synthesis of this compound

| Synthetic Strategy | Key Reagents | Expected Stereoselectivity | Influencing Factors |

| Horner-Wadsworth-Emmons | Phosphonate ylide, propanal | (E) or (Z) | Structure of phosphonate, base, solvent, temperature. |

| Alkyne Hydrobromination | Ethyl pent-4-ynoate, HBr | (E) or (Z) | Reaction mechanism (radical vs. ionic), solvent. |

| Cross-Coupling Reaction | Stereodefined vinyl halide, organometallic reagent | Retention of stereochemistry | Catalyst, ligands, reaction conditions. |

Chemical Reactivity and Transformation of Ethyl 2 Bromopent 3 Enoate

Reactivity of the Alpha-Bromo Substituent

The bromine atom at the alpha-carbon is a good leaving group, rendering the alpha-carbon electrophilic and susceptible to nucleophilic attack. Furthermore, its position allylic to the carbon-carbon double bond enhances its reactivity.

Nucleophilic Substitution Reactions (SN1, SN2, SN2')

Ethyl 2-bromopent-3-enoate can undergo nucleophilic substitution through several mechanisms, with the SN2 and SN2' pathways being the most probable.

SN2 Reaction: A direct backside attack by a nucleophile at the alpha-carbon, displacing the bromide ion in a single concerted step. This pathway is favored by strong, unhindered nucleophiles. The allylic nature of the halide enhances the rate of SN2 reactions due to stabilization of the transition state through conjugation with the adjacent π-bond. libretexts.orglibretexts.org

SN1 Reaction: This mechanism involves the formation of a carbocation intermediate after the departure of the bromide leaving group. The resulting allylic carbocation is stabilized by resonance, which could make an SN1 pathway possible under solvolytic conditions with a weak nucleophile. However, strong nucleophiles and aprotic solvents would favor the SN2 mechanism.

SN2' Reaction: The presence of the double bond allows for a concerted nucleophilic attack at the gamma-carbon (C4), leading to a shift of the double bond and expulsion of the bromide ion from the alpha-carbon. wikipedia.org This allylic rearrangement is a common reaction pathway for allylic halides. wikipedia.org The ratio of SN2 to SN2' products depends on factors such as the nature of the nucleophile, solvent, and steric hindrance at the alpha and gamma carbons.

| Mechanism | Description | Favorable Conditions | Product(s) |

|---|---|---|---|

| SN2 | Direct nucleophilic attack at the α-carbon (C2). | Strong, unhindered nucleophile; polar aprotic solvent. | Substitution at the α-carbon. |

| SN1 | Formation of a resonance-stabilized allylic carbocation. | Weak nucleophile; polar protic solvent. | Mixture of substitution products at α and γ carbons. |

| SN2' | Nucleophilic attack at the γ-carbon (C4) with double bond rearrangement. | Steric hindrance at the α-carbon; certain nucleophiles (e.g., organocuprates). | Substitution at the γ-carbon with migration of the double bond. |

Organometallic Reagent Interactions (e.g., Grignard, Organolithium, Organozinc)

Organometallic reagents are potent nucleophiles and strong bases that can react at both the alpha-bromo position and the ester carbonyl group.

Grignard Reagents (RMgX): These reagents are highly reactive and can participate in several competing reactions. They can act as nucleophiles, attacking the alpha-carbon to displace the bromide. However, Grignard reagents are also known to add twice to esters, leading to the formation of tertiary alcohols. masterorganicchemistry.comyoutube.commasterorganicchemistry.com Furthermore, conjugate addition to the α,β-unsaturated system is also a possibility, often facilitated by copper catalysts. organic-chemistry.orgacs.org

Organolithium Reagents (RLi): Similar to Grignard reagents, organolithium compounds are extremely reactive nucleophiles and strong bases. mt.comuniurb.itmasterorganicchemistry.com Their reaction with this compound can be complex, with potential for substitution at the alpha-position, addition to the carbonyl group, and conjugate addition. chemohollic.com Due to their high reactivity, controlling the selectivity of these reactions can be challenging.

Organozinc Reagents (RZnX): Organozinc reagents, particularly those generated in the Reformatsky reaction, exhibit more controlled reactivity. wikipedia.orgthermofisher.com The Reformatsky reaction involves the treatment of an alpha-halo ester with zinc metal to form a zinc enolate. wikipedia.orgthermofisher.com This enolate is less reactive than its lithium or magnesium counterparts and typically does not add to the ester group of another molecule. wikipedia.org Instead, it will react with an aldehyde or ketone in a separate step to form a β-hydroxy ester. wikipedia.orgthermofisher.comorgsyn.org This makes organozinc reagents particularly useful for transformations involving the alpha-bromo position without affecting the ester functionality.

| Reagent Type | Primary Reaction Pathway(s) | Key Characteristics |

|---|---|---|

| Grignard (RMgX) | Nucleophilic substitution (SN2/SN2'), carbonyl addition, conjugate addition. | Highly reactive, often leads to multiple products. masterorganicchemistry.commasterorganicchemistry.com |

| Organolithium (RLi) | Nucleophilic substitution, carbonyl addition, deprotonation. | Very strong base and nucleophile, difficult to control selectivity. mt.com |

| Organozinc (RZnBr) | Formation of a zinc enolate (Reformatsky reaction) for subsequent reaction with electrophiles. | Milder and more selective than Grignard or organolithium reagents. wikipedia.orgthermofisher.com |

Reactions of the Alpha,Beta-Unsaturated Ester Moiety

The conjugated system of the double bond and the ester group creates an electrophilic center at the beta-carbon, making it susceptible to conjugate addition. The double bond itself can also participate in cycloaddition reactions.

Conjugate Addition Reactions (e.g., Michael Additions)

The Michael addition involves the 1,4-addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). In this compound, the β-carbon is the electrophilic site for this addition. A wide range of soft nucleophiles can act as Michael donors, including:

Enolates derived from β-dicarbonyl compounds

Organocuprates (Gilman reagents)

Amines

Thiols

The reaction proceeds via nucleophilic attack at the β-carbon, forming a new carbon-carbon or carbon-heteroatom bond and generating an enolate intermediate, which is then protonated.

Cycloaddition Reactions (e.g., [4+2] Diels-Alder, 1,3-Dipolar Cycloadditions)

The electron-deficient double bond of this compound can participate as a 2π component in cycloaddition reactions.

[4+2] Diels-Alder Reaction: In this reaction, the α,β-unsaturated ester acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com The reaction is facilitated by the electron-withdrawing nature of the ester group, which lowers the energy of the dienophile's LUMO (Lowest Unoccupied Molecular Orbital), promoting interaction with the diene's HOMO (Highest Occupied Molecular Orbital). organic-chemistry.orgmasterorganicchemistry.comyoutube.com

1,3-Dipolar Cycloadditions: This type of reaction involves the combination of a 1,3-dipole with a dipolarophile (the α,β-unsaturated ester) to form a five-membered heterocyclic ring. wikipedia.org Examples of 1,3-dipoles that can react with this compound include azides, nitrile oxides, and nitrones. wikipedia.org These reactions are a powerful tool for the synthesis of various heterocyclic compounds. wikipedia.org

Reduction of the Carbon-Carbon Double Bond

Selective reduction of the carbon-carbon double bond in the presence of the ester group can be achieved through catalytic hydrogenation. chemistryviews.org This transformation yields ethyl 2-bromopentanoate.

Commonly used methods include:

Catalytic Hydrogenation: Using molecular hydrogen (H₂) in the presence of a metal catalyst. Precious metal catalysts like rhodium and ruthenium are effective. chemistryviews.org More recently, catalysts based on more abundant metals like copper and nickel have been developed for the hydrogenation of α,β-unsaturated esters. acs.org The choice of catalyst and reaction conditions is crucial to prevent reduction of the ester group or hydrogenolysis of the carbon-bromine bond.

| Reaction Type | Description | Reactant(s) | Product Type |

|---|---|---|---|

| Michael Addition | 1,4-conjugate addition of a nucleophile. | Soft nucleophiles (enolates, organocuprates, amines, thiols). | 1,4-adduct. |

| Diels-Alder Reaction | [4+2] cycloaddition. | Conjugated diene. | Cyclohexene derivative. |

| 1,3-Dipolar Cycloaddition | [3+2] cycloaddition. | 1,3-dipole (e.g., azide, nitrone). | Five-membered heterocycle. |

| Reduction | Selective hydrogenation of the C=C bond. | H₂ with a metal catalyst (e.g., Rh, Ru, Cu, Ni). | Saturated α-bromo ester. |

Integrated Reactivity Pathways

The unique structural arrangement of this compound, combining an α-bromo ester with a vinyl halide, allows for its participation in several key synthetic transformations. These pathways are crucial for constructing complex molecular architectures.

While specific studies on this compound are not extensively documented, its structure as a vinyl bromide makes it an excellent candidate for palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. organic-chemistry.orglumenlearning.com

Suzuki Coupling: This reaction pairs organoboron compounds with organohalides. wikipedia.org For a compound like this compound, a Suzuki coupling would involve reacting it with a boronic acid (or its ester) in the presence of a palladium catalyst and a base. libretexts.orgorganic-chemistry.org This would result in the substitution of the bromine atom with the organic group from the boronic acid, yielding a substituted pentenoate derivative. The reactivity order for halides in Suzuki reactions is generally I > Br > OTf >> Cl. libretexts.org

Heck Reaction: The Heck reaction couples aryl or vinyl halides with alkenes. organic-chemistry.org this compound could serve as the vinyl halide partner, reacting with an alkene to form a new, more complex diene structure. nih.gov Visible-light-driven Heck reactions of internal vinyl bromides have been shown to be effective, proceeding through a radical pathway and tolerating a wide array of functional groups. acs.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org Utilizing this compound in a Sonogashira coupling would involve a palladium catalyst, a copper(I) co-catalyst, and an amine base to couple it with a terminal alkyne. organic-chemistry.orglibretexts.org This is a powerful method for creating conjugated enynes. libretexts.org The reactivity of the halide partner is a key factor, with vinyl iodides being more reactive than vinyl bromides. wikipedia.org

Table 1: Overview of Potential Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System | Potential Product Type |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd(0) catalyst + Base | Substituted pentenoate |

| Heck Reaction | Alkene (R-CH=CH₂) | Pd(0) catalyst + Base | Substituted 1,3-diene |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst + Cu(I) co-catalyst + Base | Conjugated enyne |

The Reformatsky reaction is a classic method for forming β-hydroxy esters by reacting an α-halo ester with a carbonyl compound (aldehyde or ketone) in the presence of metallic zinc. iitk.ac.inbyjus.com The key intermediate is an organozinc reagent, often called a Reformatsky enolate, which is formed by the oxidative insertion of zinc into the carbon-halogen bond of the α-halo ester. byjus.comwikipedia.org

This compound, as an α-bromo ester, is a suitable substrate for this transformation. The reaction begins with the formation of a zinc enolate from the α-bromo ester. adichemistry.com This enolate is less reactive and more stable than corresponding lithium enolates or Grignard reagents, which prevents undesired side reactions like self-condensation or reaction with the ester group. wikipedia.orgpearson.com The zinc enolate then adds to the carbonyl group of an aldehyde or ketone to form a β-hydroxy ester after an acidic workup. wikipedia.orgorganic-chemistry.org

Variants of the Reformatsky reaction utilize other metals or modified conditions to improve yields or stereoselectivity. Metals such as indium, samarium (in the form of samarium(II) iodide), and chromium have been employed. wikipedia.org Asymmetric versions of the reaction have also been developed using chiral ligands to control the stereochemical outcome. nih.gov

Alpha-halo esters are precursors in several olefination reactions, which are methods to form carbon-carbon double bonds. While the Wittig reaction and its Horner-Wadsworth-Emmons (HWE) variant are the most common olefination methods, other protocols can utilize α-halo esters.

A recently developed method involves the decarboxylative carbonyl olefination using α-halo N-hydroxyphthalimide (NHPI) esters and aldehydes. bohrium.com This process occurs under mild conditions and proceeds through a tandem nucleophilic addition followed by a reductive E1cb (Elimination, Unimolecular, conjugate Base) mechanism. Although this specific variant uses redox-active esters, it highlights the potential of α-halo ester derivatives in modern olefination chemistry.

Another related pathway is the Julia-Kocienski olefination. While this reaction typically involves β-hydroxysulfones, its principles of forming an alkene via an elimination step are relevant. A protocol using ethyl bromoacetate has been highlighted where a magnesium enolate couples with a dialdehyde, followed by double eliminations to form the olefin. semanticscholar.org

Mechanistic Studies of Transformation Pathways

Understanding the reaction mechanisms is crucial for predicting outcomes and optimizing conditions.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions generally proceed through a common catalytic cycle involving three main steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the vinyl bromide (this compound), forming a Pd(II) complex. lumenlearning.comlibretexts.org

Transmetalation: The organic group from the coupling partner (e.g., the organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide. wikipedia.orglibretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. lumenlearning.comlibretexts.org In some cases, particularly with visible-light-induced Heck reactions, a radical pathway may be involved. nih.gov

Reformatsky-Type Reactions: The mechanism of the Reformatsky reaction begins with the oxidative addition of zinc metal into the carbon-bromine bond of the α-halo ester. byjus.com This forms an organozinc compound, or a zinc enolate. iitk.ac.inwikipedia.org This intermediate may exist as a dimer. byjus.comwikipedia.org The carbonyl oxygen of the aldehyde or ketone then coordinates to the zinc atom, forming a six-membered, chair-like transition state. wikipedia.org A subsequent rearrangement forms a new carbon-carbon bond, and an acid workup protonates the oxygen to yield the final β-hydroxy ester. byjus.comwikipedia.org

Table 2: Mechanistic Steps of Key Transformations

| Reaction | Initiating Step | Key Intermediate(s) | Final Step |

|---|---|---|---|

| Pd-Catalyzed Cross-Coupling | Oxidative addition of Pd(0) to the C-Br bond. lumenlearning.com | Pd(II) complex. lumenlearning.com | Reductive elimination to form C-C bond and regenerate Pd(0). lumenlearning.com |

| Reformatsky Reaction | Oxidative insertion of Zn into the C-Br bond. byjus.com | Organozinc reagent (zinc enolate). wikipedia.orgadichemistry.com | Acid workup to protonate the alkoxide and yield β-hydroxy ester. wikipedia.org |

Olefination Chemistry: For the decarboxylative olefination with α-halo redox-active esters, the proposed mechanism involves a tandem nucleophilic addition of the enolate to the aldehyde, followed by a reductive E1cb elimination process to form the alkene.

Synthetic Utility and Applications As a Building Block

Role in the Total Synthesis of Complex Natural Products and Bioactive Molecules

While specific examples of the application of ethyl 2-bromopent-3-enoate in the total synthesis of complex natural products are not prominently reported in scientific literature, its structural features suggest a range of potential applications. The α-bromo ester functionality is a well-established precursor for various carbon-carbon bond-forming reactions, including the Reformatsky reaction to generate β-hydroxy esters, which are common structural motifs in many natural products. Furthermore, the vinyl bromide portion of the molecule can participate in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of diverse substituents and the construction of intricate carbon skeletons.

The bifunctional nature of this compound could be strategically employed in domino or tandem reaction sequences, enabling the rapid assembly of complex molecular frameworks from a relatively simple starting material. For instance, an initial coupling reaction at the vinyl bromide position could be followed by a subsequent transformation of the α-bromo ester, or vice versa, providing a convergent and efficient approach to advanced intermediates in natural product synthesis.

Precursor for Advanced Pharmaceutical Intermediates

The chemical reactivity of this compound makes it a potentially valuable intermediate in the synthesis of pharmaceutically active compounds. The α-bromo ester can serve as an electrophilic handle for the introduction of various functional groups through nucleophilic substitution reactions with amines, thiols, and other heteroatomic nucleophiles. This would allow for the facile generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs.

Moreover, the vinyl bromide moiety can be transformed into a variety of other functional groups, further expanding the synthetic possibilities. For example, it can undergo hydroboration-oxidation to yield an alcohol, or it can be converted to a vinyl lithium or vinyl Grignard reagent, which can then be used to form new carbon-carbon bonds. These transformations could be key steps in the synthesis of advanced pharmaceutical intermediates with specific desired functionalities and stereochemistries.

Application in the Synthesis of Heterocyclic Compounds

Heterocyclic compounds are ubiquitous in medicinal chemistry and materials science. This compound is a promising scaffold for the synthesis of a variety of heterocyclic systems. The presence of two distinct electrophilic centers, the α-carbon and the vinylic carbon bearing the bromine, allows for a range of annulation strategies with difunctional nucleophiles.

For instance, reaction with a binucleophile such as a hydrazine, hydroxylamine, or amidine could lead to the formation of five- or six-membered heterocyclic rings. The specific reaction conditions and the nature of the nucleophile would dictate the regiochemical and stereochemical outcome of the cyclization. Furthermore, intramolecular reactions could be envisioned where a nucleophilic center is first introduced by substitution at the α-bromo position, followed by an intramolecular cyclization onto the vinyl bromide, or vice-versa, providing a flexible entry into various heterocyclic frameworks.

Development of Novel Reagents and Ligands Based on its Structure

The unique electronic and steric properties of this compound suggest its potential as a platform for the development of novel reagents and ligands for catalysis. The electron-withdrawing nature of the ester and bromine functionalities can influence the reactivity of the double bond, making it a candidate for various cycloaddition reactions or as a Michael acceptor after suitable modification.

Furthermore, the bromine atoms can be replaced by other functional groups, such as phosphines, amines, or thiols, which are known to coordinate to metal centers. The resulting derivatives could serve as bidentate or monodentate ligands for transition metal catalysts. The stereoelectronic properties of these ligands could be fine-tuned by modifying the substituents on the pentenoate backbone, potentially leading to the development of highly selective and efficient catalysts for a range of organic transformations.

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Stereoisomer Differentiation (e.g., ¹H, ¹³C, 2D NMR techniques, NOE spectroscopy)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise structure of Ethyl 2-bromopent-3-enoate in solution. Through various NMR experiments, it is possible to map out the carbon skeleton and the connectivity of hydrogen atoms.

¹H NMR provides information on the chemical environment, number, and connectivity of protons. The spectrum of this compound is expected to show distinct signals for the ethyl ester protons, the vinylic protons, the methyl protons on the double bond, and the proton at the chiral center bearing the bromine atom. The splitting patterns, governed by the n+1 rule, are crucial for assigning adjacent protons. docbrown.info

¹³C NMR spectroscopy probes the carbon framework of the molecule. It distinguishes between sp³, sp², and carbonyl carbons. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further differentiate between CH, CH₂, and CH₃ groups, confirming the carbon assignments. magritek.com

2D NMR Techniques are instrumental in establishing detailed connectivity.

COSY (Correlation Spectroscopy) reveals proton-proton coupling networks, definitively linking adjacent protons, such as those across the double bond and between the alpha-bromo proton and the vinylic proton. magritek.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of each carbon's attached protons. magritek.com

NOE (Nuclear Overhauser Effect) Spectroscopy is particularly powerful for differentiating between E and Z stereoisomers. wikipedia.org The NOE effect is observed between protons that are close in space, regardless of their through-bond connectivity. wikipedia.org By irradiating a specific proton and observing which other protons show an enhanced signal, one can determine the spatial arrangement of the substituents around the C=C double bond, thus assigning the stereochemistry. wikipedia.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Data is predictive and based on typical chemical shift values for similar functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| CH₃ (ethyl) | ~1.3 | Triplet | ~14 |

| CH₂ (ethyl) | ~4.2 | Quartet | ~62 |

| CHBr | ~4.5 | Doublet | ~45-50 |

| =CH-CHBr | ~5.8 | Doublet of quartets | ~125-130 |

| =CH-CH₃ | ~1.8 | Doublet | ~18-20 |

| C=O (ester) | - | - | ~168-170 |

Mass Spectrometry (MS) Techniques for Molecular Formula Validation and Fragmentation Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₇H₁₁BrO₂. HRMS can distinguish this formula from other possible combinations of atoms that might have the same nominal mass. The monoisotopic mass of C₇H₁₁BrO₂ is calculated to be 205.99424 Da. nih.gov

Electron Spray Ionization (ESI-MS) is a soft ionization technique that can generate molecular ions with minimal fragmentation, which is useful for confirming the molecular weight. By adjusting the instrumental parameters, fragmentation can be induced, providing structural information. The fragmentation pattern of this compound would be expected to show characteristic losses of functional groups.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion | Description of Neutral Loss | Predicted m/z |

|---|---|---|

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical | 161/163 |

| [M - Br]⁺ | Loss of the bromine radical | 127 |

| [M - COOCH₂CH₃]⁺ | Loss of the ethyl carboxylate radical | 119/121 |

Note: The presence of bromine results in characteristic isotopic patterns (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), leading to pairs of peaks (M and M+2) for bromine-containing fragments.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of specific chemical bonds.

For this compound, the IR spectrum would be dominated by absorptions characteristic of an α,β-unsaturated ester and an alkyl halide. The key diagnostic peaks would include a strong C=O stretch for the ester, a C=C stretch for the alkene, and C-O stretches associated with the ester functionality.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C=O (Ester) | Stretch | ~1715-1730 |

| C=C (Alkene) | Stretch | ~1640-1680 |

| C-O (Ester) | Stretch | ~1150-1250 |

| C-Br (Alkyl bromide) | Stretch | ~500-650 |

| sp² C-H (Vinylic) | Stretch | ~3010-3095 |

| sp³ C-H (Alkyl) | Stretch | ~2850-2960 |

X-ray Crystallography for Solid-State Structure and Absolute Stereochemistry Determination (for crystalline derivatives)

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. It provides precise bond lengths, bond angles, and torsional angles, and can be used to establish the absolute stereochemistry of a chiral molecule.

This compound is likely a liquid at room temperature, making it unsuitable for this technique directly. However, if a suitable crystalline derivative of the compound could be synthesized (for example, through reaction with a chiral auxiliary or by forming a solid derivative of a related carboxylic acid), X-ray crystallography could provide an unambiguous determination of its molecular geometry and absolute configuration at the stereocenter.

Chromatographic Methods for Purification and Analytical Resolution (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the purification of this compound and for the analysis of its purity and isomeric composition.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for volatile compounds. jmchemsci.comjmchemsci.com The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase. jmaterenvironsci.com The separated components then enter the mass spectrometer, which provides a mass spectrum for identification. jmchemsci.comjmchemsci.com This method is effective for assessing the purity of a sample and for separating E/Z isomers if they have sufficiently different volatilities or column interactions. jmaterenvironsci.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for both analytical and preparative-scale separations.

Normal-phase HPLC , with a polar stationary phase and a non-polar mobile phase, can be used for purification.

Reverse-phase HPLC , using a non-polar stationary phase and a polar mobile phase, is also a common method for purity analysis.

Chiral HPLC , which employs a chiral stationary phase, is the definitive chromatographic method for resolving the enantiomers of this compound, allowing for the determination of enantiomeric excess (ee).

Computational and Theoretical Investigations

Electronic Structure Analysis and Molecular Orbital Theory

Theoretical calculations are crucial for understanding the electronic characteristics of Ethyl 2-bromopent-3-enoate. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful for predicting chemical reactivity. researchgate.netmaterialsciencejournal.org

The HOMO represents the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO signifies its ability to accept electrons, acting as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. researchgate.netyoutube.com A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the presence of the electron-withdrawing bromine atom and the conjugated ester functionality significantly influences the energy and distribution of these orbitals. The HOMO is expected to be localized primarily along the C=C double bond, while the LUMO would likely be distributed across the α,β-unsaturated system, particularly over the β-carbon and the carbonyl carbon, which are the primary electrophilic sites.

Charge distribution analysis, often visualized with a Molecular Electrostatic Potential (MEP) map, reveals the electron-rich and electron-poor regions of the molecule. In this compound, the MEP would show a negative potential (electron-rich) around the carbonyl oxygen and a positive potential (electron-poor) near the β-carbon and the hydrogen on the α-carbon, indicating the most likely sites for electrophilic and nucleophilic attack, respectively. acs.orgnih.gov

Table 1: Representative Calculated FMO Properties for an α,β-Unsaturated Ester (Note: This data is illustrative, based on typical values for similar compounds calculated via DFT, e.g., at the B3LYP/6-311G(d,p) level of theory, and not specific experimental or calculated values for this compound.)

| Parameter | Representative Value | Description |

| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; related to ionization potential. |

| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital; related to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

Reaction Mechanism Elucidation and Transition State Calculations

Computational methods are indispensable for mapping the detailed mechanisms of chemical reactions. e3s-conferences.org For this compound, a key reaction is nucleophilic conjugate addition to the α,β-unsaturated system. Theoretical calculations can determine the energy profile of this reaction, including the structures of reactants, products, intermediates, and, most importantly, transition states.

The energy of the transition state determines the activation energy barrier of a reaction, which governs its rate. By calculating and comparing the activation energies for different possible pathways, the most favorable mechanism can be identified. e3s-conferences.org For example, a nucleophile could attack the β-carbon (1,4-addition) or the carbonyl carbon (1,2-addition). A computational study on the hydroboration of α,β-unsaturated esters showed that the 1,4-hydroboration pathway was significantly more favorable, with a much lower free energy barrier for the rate-determining step compared to the 1,2-pathway. rsc.org A similar preference for 1,4-addition would be expected for many nucleophiles reacting with this compound.

Transition state calculations also provide detailed geometric information about the structure at the peak of the reaction energy profile, revealing which bonds are breaking and forming. semanticscholar.org Furthermore, computational studies can elucidate the mechanisms of other potential reactions, such as radical additions or substitutions involving the bromine atom.

Conformational Analysis and Potential Energy Surface Mapping

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers for interconversion between them. nih.gov The primary rotations in this molecule would occur around the Cα–Cβ single bond and the C-O bonds of the ethyl ester group.

A Potential Energy Surface (PES) provides a comprehensive map of a molecule's energy as a function of its geometry. libretexts.orglibretexts.org By systematically changing specific dihedral angles (torsion angles) and calculating the energy at each point, a PES can be constructed. The low-energy regions on this surface correspond to stable conformers (local minima), while the peaks or ridges represent the energy barriers to rotation. The transition states for conformational changes are located at the saddle points on the PES. libretexts.org

For this compound, calculations would likely show that planar or near-planar arrangements of the conjugated system are energetically favored to maximize π-orbital overlap. The orientation of the ethyl group relative to the carbonyl group would also lead to different stable conformers. Understanding the relative populations of these conformers is important as the reactivity of the molecule can depend on its ground-state geometry. wiley.com

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Theoretical chemistry can accurately predict spectroscopic data, which is a powerful tool for structural verification.

NMR Spectroscopy: By using methods like the Gauge-Including Atomic Orbital (GIAO) within a DFT framework, it is possible to calculate the nuclear magnetic shielding tensors for each atom. nih.govnih.gov These values can then be converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (TMS). researchgate.net Such predictions are invaluable for assigning peaks in experimental ¹H and ¹³C NMR spectra and can help distinguish between different isomers or conformers. researchgate.netgithub.io The accuracy of these predictions is often high enough to confirm molecular structures, especially when solvent effects are included in the calculation model. github.io

Table 2: Predicted vs. Typical Experimental Spectroscopic Data (Note: Predicted values are illustrative, representing typical outputs from DFT calculations. Experimental values are typical for the given functional groups.)

| Parameter | Predicted Value (Illustrative) | Typical Experimental Value |

| ¹³C NMR: C=O | ~165 ppm | 165-175 ppm |

| ¹³C NMR: Cα | ~120 ppm | Varies with substitution |

| ¹³C NMR: Cβ | ~135 ppm | Varies with substitution |

| ¹H NMR: Hα | ~4.5 ppm | Varies with substitution |

| IR Freq: C=O Stretch | ~1720 cm⁻¹ | 1730-1715 cm⁻¹ orgchemboulder.com |

| IR Freq: C=C Stretch | ~1640 cm⁻¹ | 1650-1600 cm⁻¹ |

Future Perspectives and Emerging Research Directions

Innovations in Green and Sustainable Synthetic Routes and Methodologies

The traditional synthesis of α-bromo esters often involves the use of hazardous reagents like elemental bromine and stoichiometric amounts of acids or bases, generating significant waste. Future research is geared towards developing greener and more sustainable alternatives for the synthesis of Ethyl 2-bromopent-3-enoate.

One promising approach is the use of N-bromosuccinimide (NBS) as a safer and more manageable brominating agent in place of molecular bromine. mdpi.comresearchgate.net Catalytic amounts of additives can further enhance the efficiency of NBS-based brominations. For instance, silica-supported sodium hydrogen sulfate (B86663) has been shown to be an effective heterogeneous catalyst for the α-bromination of carbonyl compounds with NBS under mild conditions. researchgate.net The development of one-pot synthesis methodologies, where multiple reaction steps are carried out in a single reactor, also contributes to a more sustainable process by reducing solvent usage and purification steps. mdpi.comresearchgate.net A facile one-pot synthesis of α-bromo-α,β-unsaturated esters from alcohols has been reported, which could be adapted for this compound. mdpi.comresearchgate.net

Furthermore, visible-light photocatalysis is emerging as a powerful tool for green organic synthesis. organic-chemistry.orgresearchgate.net Photocatalytic methods can enable the use of less toxic reagents and milder reaction conditions. The visible-light-induced C-H bromination of benzylic systems using NBS offers a precedent for developing similar strategies for the α-bromination of unsaturated esters. organic-chemistry.org

| Green Synthesis Approach | Key Features | Potential Advantages for this compound Synthesis |

| Alternative Brominating Agents | Use of N-bromosuccinimide (NBS) instead of Br₂. mdpi.comresearchgate.net | Improved safety and handling, reduced hazardous byproducts. |

| Heterogeneous Catalysis | Silica-supported catalysts. researchgate.net | Easy catalyst recovery and reuse, simplified product purification. |

| One-Pot Synthesis | Tandem halogenation-oxidation-Wittig reactions. mdpi.comresearchgate.net | Reduced solvent waste, increased time and energy efficiency. |

| Photocatalysis | Visible-light induced reactions. organic-chemistry.orgresearchgate.net | Use of renewable energy, mild reaction conditions, high selectivity. |

Integration with Automated Synthesis and Flow Chemistry Platforms

The integration of automated synthesis and flow chemistry platforms offers significant advantages in terms of reproducibility, scalability, and safety for the production of fine chemicals like this compound.

Continuous flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control over reaction parameters such as temperature, pressure, and residence time. researchgate.netzendy.ionih.gov This level of control can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. The synthesis of α-functionalized esters via lithium enolate intermediates has been successfully demonstrated in a continuous flow setup. researchgate.net Such a system could be adapted for the controlled α-bromination of a pentenoate precursor to yield this compound.

Automated synthesis platforms can be employed for high-throughput screening of reaction conditions and catalysts, accelerating the optimization of synthetic routes. nih.govacs.orgnih.govresearchgate.net The automated production of radiolabeled esters has showcased the potential for precise and reproducible synthesis on a small scale. nih.govnih.govresearchgate.net By combining automated platforms with flow reactors, the entire process from optimization to production could be streamlined, making the synthesis of this compound and its derivatives more efficient and scalable.

| Technology | Key Principles | Potential Benefits for this compound |

| Flow Chemistry | Continuous reaction in a tube or microreactor. researchgate.netzendy.ionih.gov | Enhanced safety, improved heat and mass transfer, precise control over reaction conditions, facile scalability. |

| Automated Synthesis | Robotic systems for high-throughput experimentation. nih.govacs.orgnih.govresearchgate.net | Rapid optimization of reaction parameters, efficient library synthesis for derivatization. |

| Integrated Systems | Combination of flow reactors with automated control and analysis. | Seamless process from development to production, real-time monitoring and optimization. |

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The development of novel catalytic systems is crucial for achieving high reactivity and selectivity in the synthesis and subsequent transformations of this compound. Future research will likely focus on organocatalysis, photocatalysis, and advanced metal-based catalysts.

Organocatalysis, which utilizes small organic molecules as catalysts, offers a green and often stereoselective alternative to metal-based catalysis. organic-chemistry.orgnih.govresearchgate.netnih.gov For instance, proline and its derivatives have been shown to catalyze the asymmetric α-functionalization of carbonyl compounds. organic-chemistry.orgnih.gov The development of chiral organocatalysts could enable the enantioselective synthesis of specific stereoisomers of this compound or its derivatives.

As mentioned earlier, visible-light photocatalysis is a rapidly growing field. organic-chemistry.orgresearchgate.netbohrium.comresearchgate.netrsc.org The use of photocatalysts can activate substrates in unique ways, leading to novel reaction pathways. For example, photocatalytic radical alkenylation of α-carbonyl alkyl bromides has been reported, suggesting the potential for this compound to participate in novel carbon-carbon bond-forming reactions under photocatalytic conditions. researchgate.net

Novel Lewis acid catalysts are also being explored to enhance the efficiency and selectivity of bromination reactions. researchgate.net While traditional Lewis acids can be harsh, the development of milder and more selective catalysts could improve the synthesis of α-bromo-α,β-unsaturated esters. researchgate.net

| Catalytic System | Mechanism of Action | Potential Application for this compound |

| Organocatalysis | Activation through enamine or iminium ion formation. organic-chemistry.orgnih.govresearchgate.netnih.gov | Enantioselective α-bromination or subsequent functionalization. |

| Photocatalysis | Generation of radical intermediates via single-electron transfer. organic-chemistry.orgresearchgate.netbohrium.comresearchgate.netrsc.org | Novel C-C and C-heteroatom bond formations under mild conditions. |

| Novel Lewis Acids | Activation of the carbonyl group or the brominating agent. researchgate.net | Improved efficiency and selectivity in the α-bromination step. |

Advanced Mechanistic Probes through Combined Experimental and Computational Approaches

A deeper understanding of reaction mechanisms is essential for the rational design of more efficient and selective synthetic methods. The combination of advanced experimental techniques and computational chemistry provides a powerful toolkit for elucidating the intricate details of reaction pathways.

Kinetic studies, in situ spectroscopic monitoring (e.g., NMR, IR), and isotope labeling experiments can provide valuable data on reaction rates, intermediates, and transition states. For example, a mechanistic study on the catalytic, asymmetric α-bromination of acid chlorides utilized a combination of crossover experiments and kinetic resolution studies to probe the reaction mechanism. fgcu.edu

Computational chemistry, particularly density functional theory (DFT) calculations, can be used to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of reactions. researchgate.netacs.org Computational studies on the bromination of alkenes have provided insights into the nature of the intermediates and the role of the solvent. researchgate.netacs.org Applying these combined approaches to the synthesis and reactions of this compound would enable a more profound understanding of its reactivity, paving the way for the development of highly optimized and selective transformations.

| Approach | Methodology | Insights Gained |

| Experimental Probes | Kinetic analysis, in situ spectroscopy, isotope labeling. fgcu.edu | Identification of reaction intermediates, determination of rate-determining steps, elucidation of stereochemical pathways. |

| Computational Modeling | Density Functional Theory (DFT) and other quantum chemical methods. researchgate.netacs.org | Visualization of transition state structures, calculation of reaction energy profiles, prediction of selectivity. |

| Combined Approach | Iterative cycle of experimental investigation and computational validation. | Comprehensive understanding of reaction mechanisms, rational design of improved catalysts and reaction conditions. |

Q & A

Basic: What synthetic methodologies are optimal for preparing Ethyl 2-bromopent-3-enoate with high regioselectivity?

Methodological Answer:

this compound can be synthesized via bromination of ethyl pent-3-enoate using reagents like N-bromosuccinimide (NBS) under radical or electrophilic conditions. To ensure regioselectivity at the β-position, control reaction parameters such as solvent polarity (e.g., CCl₄ for radical stability) and initiation methods (e.g., light or AIBN for radical pathways). Monitor reaction progress via TLC and confirm regiochemistry using -NMR by analyzing coupling constants and chemical shifts of vinylic protons. Compare results with computational predictions (DFT calculations) to validate selectivity .

Basic: How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

Methodological Answer:

- -NMR : Identify the vinylic protons (δ 5.5–6.5 ppm) and bromine-induced deshielding of adjacent protons. Use -NMR to confirm the ester carbonyl (δ 165–175 ppm) and brominated carbon (δ 30–40 ppm).

- IR : Confirm ester C=O stretch (~1740 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹).

- Cross-validation : Compare experimental data with simulated spectra from quantum chemistry software (e.g., Gaussian) to address discrepancies. For unresolved signals, employ 2D NMR (COSY, HSQC) to assign coupling networks .

Advanced: How can crystallographic data resolve contradictions in proposed hydrogen-bonding networks for this compound?

Methodological Answer:

- Data Collection : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

- Structure Refinement : Use SHELXL for refinement, focusing on hydrogen atom placement and thermal parameters. Apply graph set analysis (as per Etter’s formalism) to classify hydrogen-bonding motifs (e.g., R₁²(6) patterns) .

- Contradiction Resolution : If experimental data conflicts with computational models (e.g., Hirshfeld surface analysis), re-examine disorder modeling or consider alternative space groups. Validate with density functional theory (DFT) geometry optimizations .

Advanced: What mechanistic insights can be gained from studying this compound in Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Experimental Design : React this compound with arylboronic acids under Pd catalysis. Vary ligands (e.g., PPh₃ vs. SPhos) and bases (K₂CO₃ vs. CsF) to study steric/electronic effects.

- Kinetic Analysis : Use GC-MS or -NMR (if fluorinated substrates) to track intermediate formation. Perform Hammett plots to correlate substituent effects with reaction rates.

- Computational Modeling : Employ DFT (B3LYP/6-31G*) to map potential energy surfaces for oxidative addition and transmetallation steps. Compare with experimental kinetic isotope effects (KIEs) to validate mechanisms .

Advanced: How can molecular dynamics simulations predict solvent effects on the conformational stability of this compound?

Methodological Answer:

- Simulation Setup : Use AMBER or GROMACS with OPLS-AA force fields. Solvate the compound in polar (water) vs. non-polar (toluene) solvents.

- Analysis : Calculate free energy profiles (umbrella sampling) for rotation around the C2-Br bond. Compare with experimental NOESY data to validate preferred conformers.

- Contradiction Handling : If simulations predict a dominant conformation not observed experimentally, re-parameterize force fields or include explicit halogen-bonding terms .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Storage : Keep in amber vials at 2–8°C to prevent light-induced decomposition. Use inert atmosphere (N₂) for long-term storage.

- Handling : Employ fume hoods and PPE (nitrile gloves, safety goggles). Neutralize spills with sodium bicarbonate before disposal.

- Emergency Procedures : For inhalation exposure, administer fresh air and seek medical evaluation. Document incidents using CAS safety guidelines (e.g., P201, P210 codes) .

Advanced: How does the electronic nature of the bromine substituent influence the reactivity of this compound in nucleophilic substitutions?

Methodological Answer:

- Kinetic Studies : Compare leaving-group abilities (Br⁻ vs. Cl⁻) using competition experiments with NaN₃ in polar aprotic solvents (DMF, DMSO).

- DFT Calculations : Compute activation energies for Sₙ2 pathways at the C2 position. Correlate with Hammett σₚ values for substituent effects.

- Spectral Evidence : Track reaction progress via -NMR by monitoring disappearance of the C2-Br signal and emergence of nucleophilic adducts .

Advanced: What strategies can mitigate crystallographic disorder in this compound structures?

Methodological Answer:

- Data Collection : Use low-temperature (100 K) datasets to reduce thermal motion. Ensure high-resolution data (>0.8 Å) for precise electron density maps.

- Refinement : In SHELXL, apply PART instructions to model disorder. Use restraints (e.g., SIMU, DELU) to maintain reasonable geometry. Validate with R₁ and wR₂ convergence metrics.

- Validation Tools : Check PLATON/ADDSYM for missed symmetry and CCDC Mercury for packing interactions that may explain disorder .

Basic: How can researchers distinguish between competing reaction pathways (radical vs. ionic) in bromination reactions involving this compound?

Methodological Answer:

- Radical Trapping : Add TEMPO or BHT to quench radical intermediates; observe reaction inhibition via GC-MS.

- Isotopic Labeling : Use -labeled substrates to track carbocation rearrangements (ionic pathway) via -NMR.

- Solvent Effects : Compare reaction rates in polar (stabilize ions) vs. non-polar (favor radicals) solvents. Analyze Arrhenius plots for activation energy differences .

Advanced: How can machine learning models predict novel derivatives of this compound with enhanced catalytic activity?

Methodological Answer:

- Dataset Curation : Compile experimental data (e.g., reaction yields, substituent effects) into a structured database.

- Model Training : Use Random Forest or neural networks (TensorFlow) to correlate molecular descriptors (Hammett σ, steric parameters) with activity.

- Validation : Synthesize top-predicted derivatives and test in target reactions (e.g., asymmetric catalysis). Compare predicted vs. experimental outcomes to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。